2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C23H18Cl2N4OS and a molecular weight of 469.396 g/mol . This compound is known for its unique structural features, which include a benzimidazole core, a chlorobenzyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with 2-chlorobenzyl chloride in the presence of a base to form the thioether linkage.
Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to introduce the hydrazide moiety.
Condensation Reaction: Finally, the hydrazide derivative is condensed with 2-chlorobenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the thioether linkage.
Reduction: Reduction reactions can target the hydrazide moiety, converting it to corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves multiple pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in research .
Properties
Molecular Formula |
C23H18Cl2N4OS |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-18-9-3-1-7-16(18)13-26-28-22(30)15-31-23-27-20-11-5-6-12-21(20)29(23)14-17-8-2-4-10-19(17)25/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
DPNNYRFIDAFECH-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.